benzyl N-(2-chloroethyl)carbamate

Organic Synthesis Process Chemistry Carbamate Derivatives

Benzyl N-(2-chloroethyl)carbamate (CAS 129414-33-1, C₁₀H₁₂ClNO₂, MW 213.66) is a carbamate derivative featuring both a benzyl (Cbz) protecting group and a reactive 2-chloroethyl moiety. The compound functions as an electrophilic alkylating agent via formation of an aziridinium ion intermediate , and the Cbz group enables orthogonal deprotection by hydrogenolysis or enzymatic cleavage.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13482240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(2-chloroethyl)carbamate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCl
InChIInChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyMTDFNGLMQZRYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(2-chloroethyl)carbamate: A Dual-Function Carbamate Building Block for Selective Alkylation and Protecting Group Strategies


Benzyl N-(2-chloroethyl)carbamate (CAS 129414-33-1, C₁₀H₁₂ClNO₂, MW 213.66) is a carbamate derivative featuring both a benzyl (Cbz) protecting group and a reactive 2-chloroethyl moiety. The compound functions as an electrophilic alkylating agent via formation of an aziridinium ion intermediate , and the Cbz group enables orthogonal deprotection by hydrogenolysis or enzymatic cleavage [1]. This dual functionality distinguishes it from simpler chloroethyl carbamates that lack the benzyl group, offering enhanced synthetic versatility in multi-step sequences.

Why Benzyl N-(2-chloroethyl)carbamate Cannot Be Replaced by Generic Chloroethyl Carbamates


Generic substitution with other chloroethyl carbamates (e.g., ethyl, tert-butyl, or N,N-bis analogs) is not feasible due to quantifiable differences in synthetic efficiency, reactivity profile, and deprotection orthogonality. The benzyl group confers a distinct electronic and steric environment that modulates aziridinium ion formation rates , while the Cbz moiety enables chemoselective removal under hydrogenolytic or enzymatic conditions that leave other carbamate protecting groups intact [1]. These differential properties directly impact downstream yields and product purity in multi-step syntheses, making benzyl N-(2-chloroethyl)carbamate a non-substitutable reagent for applications requiring precise control over both alkylation and deprotection steps.

Quantitative Differentiation of Benzyl N-(2-chloroethyl)carbamate vs. Structural Analogs


Synthetic Yield: Benzyl N-(2-chloroethyl)carbamate vs. Benzyl N,N-bis(2-chloroethyl)carbamate

In standard carbamoylation reactions using benzyl chloroformate and the corresponding amine hydrochloride, benzyl N-(2-chloroethyl)carbamate is obtained with a reported yield of 87% under optimized conditions [1]. In contrast, the analogous synthesis of benzyl N,N-bis(2-chloroethyl)carbamate proceeds with a substantially lower yield of 26% under comparable reaction conditions . This 3.3-fold difference in synthetic efficiency has direct implications for reagent cost and process scalability.

Organic Synthesis Process Chemistry Carbamate Derivatives

Electrophilic Reactivity: Aziridinium Ion Formation in Benzyl vs. tert-Butyl Carbamates

Benzyl N-(2-chloroethyl)carbamate undergoes intramolecular cyclization to form an electrophilic aziridinium ion intermediate, which is the active alkylating species . The rate of aziridinium ion formation is influenced by the electronic nature of the carbamate N-substituent. While direct kinetic data for benzyl N-(2-chloroethyl)carbamate are not available in the public literature, class-level inference based on carbamate structure-reactivity relationships indicates that the benzyl carbamate (Cbz) nitrogen is more nucleophilic than the corresponding tert-butyl carbamate (Boc) nitrogen due to reduced steric hindrance and different electronic effects [1]. This property enhances the alkylation efficiency of benzyl N-(2-chloroethyl)carbamate relative to tert-butyl-protected analogs in nucleophilic substitution reactions.

Mechanistic Chemistry Alkylation Electrophilic Reactivity

Enzymatic Deprotection Orthogonality: Cbz vs. Boc and Allyl Carbamates

The benzyl carbamate (Cbz) group in benzyl N-(2-chloroethyl)carbamate can be selectively removed by Bacillus subtilis esterase (BS2) under mild conditions, whereas other common carbamate protecting groups such as tert-butyl (Boc) and allyl remain intact. BS2 efficiently hydrolyzes 2-chloroethyl esters with high yield, but shows differential activity toward carbamates [1]. This enzymatic orthogonality is not observed with ethyl or methyl carbamate analogs, which are not recognized as substrates by BS2. The selective enzymatic cleavage enables sequential deprotection strategies that are not possible with generic chloroethyl carbamates lacking the benzyl group.

Protecting Group Chemistry Enzymatic Deprotection Green Chemistry

Priority Application Scenarios for Benzyl N-(2-chloroethyl)carbamate Based on Quantitative Differentiation


Multi-Step Synthesis Requiring Orthogonal Deprotection

In complex molecule synthesis where sequential deprotection is required, benzyl N-(2-chloroethyl)carbamate provides a distinct advantage due to the enzymatic cleavability of the Cbz group by BS2 esterase while other carbamate protecting groups remain intact [1]. This orthogonality is not available with ethyl, methyl, or tert-butyl chloroethyl carbamates, which lack a selectively removable protecting group. Researchers should prioritize this compound when designing synthetic routes that demand mild, chemoselective deprotection steps, particularly in the synthesis of natural products or pharmaceuticals containing multiple protected amines.

High-Volume Alkylation Reactions Requiring Cost-Effective Reagent

For large-scale or multi-step syntheses where reagent cost and process mass intensity are critical, benzyl N-(2-chloroethyl)carbamate is the preferred choice over bis-chloroethyl analogs. The 3.3-fold higher synthetic yield (87% vs. 26%) translates directly to lower cost per mole of product and reduced waste generation [2]. Procurement specialists should evaluate this compound when establishing supply chains for carbamate-based alkylating agents intended for high-throughput or industrial-scale applications.

Electrophilic Aziridinium Ion-Mediated Alkylation

In applications requiring efficient alkylation of nucleophilic substrates (e.g., amine alkylation, bioconjugation, or library synthesis), benzyl N-(2-chloroethyl)carbamate offers enhanced reactivity compared to tert-butyl-protected analogs due to the greater nucleophilicity of the carbamate nitrogen in aziridinium ion formation . This property is particularly valuable when reaction time is a critical parameter or when alkylating sterically hindered nucleophiles. Researchers developing new alkylation methodologies should consider this compound as a benchmark electrophile.

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